molecular formula C11H14O7 B104533 METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL CAS No. 57690-62-7

METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL

Cat. No.: B104533
CAS No.: 57690-62-7
M. Wt: 258.22 g/mol
InChI Key: QYYMNOQXLQYOFN-UTLUCORTSA-N
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Description

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure that includes multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of hydroxyl groups followed by esterification and acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyran derivatives and esters with multiple stereocenters. Examples are:

Uniqueness

What sets METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O7/c1-6(12)17-8-4-5-16-10(11(14)15-3)9(8)18-7(2)13/h4-5,8-10H,1-3H3/t8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYMNOQXLQYOFN-UTLUCORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370479
Record name ST50405664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57690-62-7
Record name ST50405664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the typical outcome of a Ferrier reaction with glycals?

A1: The Ferrier reaction typically involves the reaction of glycals with nucleophiles in the presence of a Lewis acid catalyst. This reaction usually leads to an allylic rearrangement, resulting in the formation of 2,3-unsaturated glycosides. []

Q2: How does methyl 3,4-di-O-acetyl-D-glucuronal deviate from the expected Ferrier reaction outcome?

A2: Instead of the typical allylic rearrangement product, this compound reacts with hydroxy acid esters (ethyl hydroxyacetate, methyl DL-lactate, or ethyl DL-3-hydroxybutyrate) under Ferrier conditions (BF3-Et2O catalysis) to yield 1,3-disubstituted derivatives. [] This unusual reactivity suggests that the presence of the carboxylic acid ester functionality at the anomeric position significantly influences the reaction pathway.

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